Triphenyltin hydroxide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide).

Slightly sol in toluene and alcohol

In water, 1.2 ppm @ 20 °C.

Solubility in water, g/100ml: 0.0001 (very poor)

Synonyms

Canonical SMILES

Antifungal Properties:

Early research explored TPT's antifungal properties. Studies investigated its effectiveness against various fungal strains, including those that cause plant diseases. However, due to environmental concerns and the development of safer fungicides, TPT is no longer used commercially in agriculture. Source: Isono et al., 1973. Fungicidal activity of triphenyltin acetate and hydroxide:

Molluscicide:

TPT has historically been used as a molluscicide, particularly in aquaculture to control unwanted mollusks like mussels and barnacles. However, its widespread use led to environmental contamination and ecological effects on non-target organisms. Due to regulatory restrictions, TPT is no longer used for this purpose in many countries. Source: Waldock et al., 2000. Effects of tributyltin (TBT) on the embryonic development of the mud crab Scylla serrata (Forskal):

Model Organism for Endocrine Disruption:

Despite its environmental drawbacks, TPT serves as a model compound in some scientific research. Due to its ability to interfere with hormonal systems, particularly in mollusks, TPT helps researchers understand the mechanisms of endocrine disruption caused by environmental contaminants. Source: Oehlmann et al., 2009. A critical evaluation of the evidence for tributyltin-mediated endocrine disruption in wildlife:

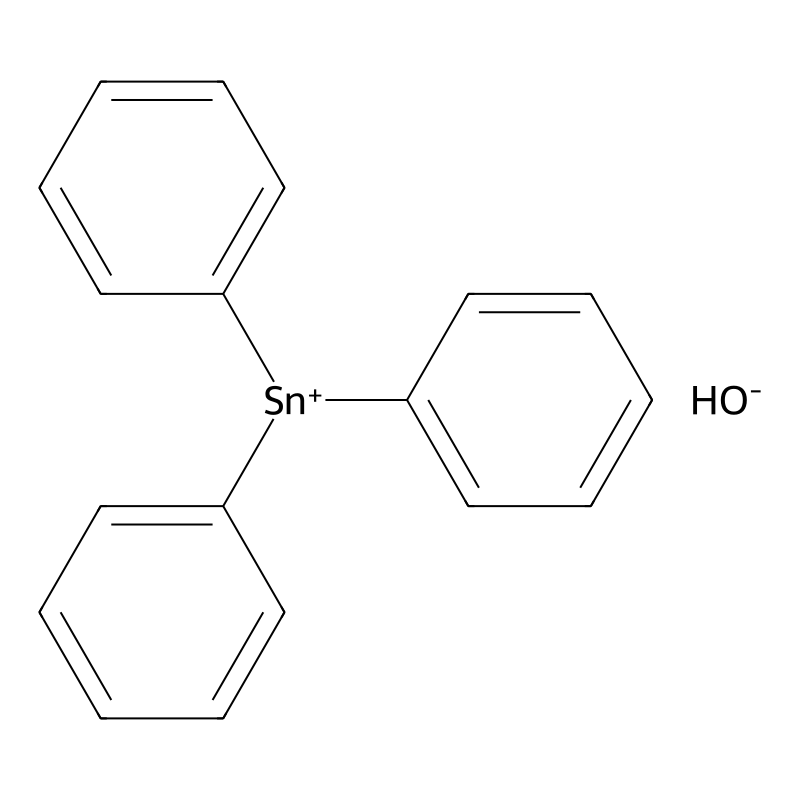

Triphenyltin hydroxide is an organotin compound with the chemical formula C₁₈H₁₇OSn. It consists of a tin atom bonded to three phenyl groups and a hydroxyl group. This compound is recognized for its high toxicity and environmental persistence, making it a significant concern in ecological studies. It is primarily utilized in agricultural applications as a fungicide, particularly for crops like potatoes, sugar beets, and pecans .

Triphenyltin hydroxide can be synthesized through several methods:

- Direct Reaction: Reacting phenylmagnesium bromide with tin(IV) chloride followed by hydrolysis.

- Hydrolysis of Triphenyltin Halides: Treating triphenyltin chloride with water or an alcohol under controlled conditions.

- Grignard Reagent Method: Utilizing Grignard reagents to introduce phenyl groups to a tin precursor.

These methods yield triphenyltin hydroxide with varying degrees of purity and yield depending on the reaction conditions employed.

Uniqueness of Triphenyltin Hydroxide:

- Triphenyltin hydroxide's ability to disrupt microtubule dynamics distinguishes it from other organotin compounds that may not exhibit such specific cytotoxic mechanisms.

- Its application as a fungicide specifically targeting certain crops further highlights its specialized use compared to broader-spectrum organotins.

Interaction studies have revealed that triphenyltin hydroxide binds to various biological macromolecules, including proteins and nucleic acids. Its binding affinity can lead to significant alterations in cellular processes such as cell division and apoptosis. Research indicates that it may interfere with the function of microtubules by binding at specific sites, thereby disrupting normal cellular functions .

Purity

Physical Description

Dry Powder

White odorless solid; [HSDB] Off-white powder; [MSDSonline]

WHITE CRYSTALLINE POWDER.

Color/Form

White solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

1.54 g/cu cm @ 20 °C

1.54 g/cm³

LogP

3.66

Odor

Decomposition

Slowly decomposed by sunlight, and more rapidly by u.v. light to give inorganic tin via di- and mono- phenyltin compounds.

Decomposes below melting point at 80 °C.

Appearance

Melting Point

119 °C

118 °C

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The effects of ten organotins on rat platelet aggregation mechanisms were examined. Bis(tri-n- butyltin)oxide was the most potent inhibitor of both adenosine diphosphate and collagen induced aggregation, and it was the only organotin that directly induced aggregation. It also increased the latent period for induction of aggregation by collagen. Triphenyltin hydroxide was a weak inhibitor of both adenosine diphosphate and collagen induced aggregation. However, in contrast to bis(tri-n-butyltin)oxide, it decreased the latent period for collagen-induced aggregation. A similar effect also was observed with diphenyltin dichloride, phenyltin trichloride, and cyhexatin. Tri-n-butyltin chloride and tetra-n- tributyltin demonstrated specificity in their action since aggregation induced by adenosine diphosphate but not collagen was inhibited. Tri-n-propyltin chloride, trimethyltin chloride, and fenbutatin oxide were without dicernible effect on rat platelet aggregation.

Vapor Pressure

0.00000035 [mmHg]

3.53X10-7 mm Hg at 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

TPTA was rapidly & completely hydrolyzed to TPTH at pH 3-8 & 23-24 °C.

Seven days after oral admin to rats, TPTH residues (approx 3% of the admin dose) were distributed mainly in the kidneys, followed by liver, brain, & heart.

Metabolism Metabolites

Wikipedia

Use Classification

Hazard Classes and Categories -> Teratogens

FUNGICIDES

Methods of Manufacturing

General Manufacturing Information

Stannane, hydroxytriphenyl-: ACTIVE

Triphenyltin hydroxide is a restricted use pesticide.

Analytic Laboratory Methods

DETERMINATION OF TRIPHENYLTIN COMPOUNDS & TRICYCLOHEXYLTIN HYDROXIDE BY GAS CHROMATOGRAPHY OF THEIR DERIVATIVES. A GAS-LIQUID CHROMATOGRAPHIC METHOD IS REPORTED FOR THE DETERMINATION OF TRIPHENYLTIN DERIVATIVES & TRICYCLOHEXYLTIN HYDROXIDE AFTER THEIR CONVERSION (BY WAY OF GRIGNARD REACTION CATALYZED BY COPPER CHLORIDE) TO TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN. THE RECOVERY OF TETRAPHENYLTIN & TRICYCLOHEXYLPHENYLTIN WAS SATISFACTORY IN THE RANGE OF 50 TO 3000 UG. DIFFERENT COLUMNS WERE TESTED USING FLAME-IONIZATION DETECTION. FOR BOTH DERIVATIVES, THE RESPONSE WAS LINEAR FROM 0.05 TO 3.00 UG. RESULTS OF THERMAL ANALYSIS, IR SPECTROSCOPY, & MASS SPECTROMETRY ARE REPORTED.

Storage Conditions

Stability Shelf Life

Compatible with wettable powder formulations of fungicides and insecticides.

Dates

2: San Martíns R, Gelmi C, de Oliveira JV, Galo JL, Pranto H. Use of a saponin based molluscicide to control Pomacea canaliculata snails in Southern Brazil. Nat Prod Commun. 2009 Oct;4(10):1327-30. PubMed PMID: 19911565.

3: Li Y, Li B, Liu L, Zhang C, Wu J, Liu Z, Li X. [Simultaneous determination of ten organotin compounds in polyvinyl chloride plastics using gas chromatography-mass spectrometry]. Se Pu. 2009 Jan;27(1):69-73. Chinese. PubMed PMID: 19449544.

4: Henning-de Jong I, van Zelm R, Huijbregts MA, de Zwart D, van der Linden TM, Wintersen A, Posthuma L, van de Meent D. Ranking of agricultural pesticides in the Rhine-Meuse-Scheldt basin based on toxic pressure in marine ecosystems. Environ Toxicol Chem. 2008 Mar;27(3):737-45. PubMed PMID: 17973564.

5: Reddy PS, Pushpalatha T, Reddy PS. Reduction of spermatogenesis and steroidogenesis in mice after fentin and fenbutatin administration. Toxicol Lett. 2006 Sep 30;166(1):53-9. Epub 2006 May 27. PubMed PMID: 16806747.

6: Levin MJ, Gershon AA, Weinberg A, Song LY, Fentin T, Nowak B; Pediatric AIDS Clinical Trials Group 265 Team. Administration of live varicella vaccine to HIV-infected children with current or past significant depression of CD4(+) T cells. J Infect Dis. 2006 Jul 15;194(2):247-55. Epub 2006 Jun 14. PubMed PMID: 16779732.

7: Bastos CS, de Almeida RP, Suinaga FA. Selectivity of pesticides used on cotton (Gossypium hirsutum) to Trichogramma pretiosum reared on two laboratory-reared hosts. Pest Manag Sci. 2006 Jan;62(1):91-8. PubMed PMID: 16308868.

8: Grote K, Niemann L, Gericke C, Selzsam B, Chahoud I. Effects of fentin hydroxide on reproduction of the Japanese quail (Coturnix coturnix japonica). Environ Res. 2006 May;101(1):81-8. Epub 2005 Sep 12. PubMed PMID: 16162336.

9: Ma J. Differential sensitivity of three cyanobacterial and five green algal species to organotins and pyrethroids pesticides. Sci Total Environ. 2005 Apr 1;341(1-3):109-17. Epub 2005 Jan 20. PubMed PMID: 15833245.

10: Ma J, Lin F, Qin W, Wang P. Differential response of four cyanobacterial and green algal species to triazophos, fentin acetate, and ethephon. Bull Environ Contam Toxicol. 2004 Nov;73(5):890-7. PubMed PMID: 15669734.

11: Nagaraju GP, Basha MR, Reddy PS. Organotin-induced hyperglycemia in the crab, Oziotelphusa senex senex Fabricius. Z Naturforsch C. 2001 Mar-Apr;56(3-4):315-7. PubMed PMID: 11371028.

12: Lu FC. A review of the acceptable daily intakes of pesticides assessed by WHO. Regul Toxicol Pharmacol. 1995 Jun;21(3):352-64. Review. PubMed PMID: 7480888.

13: Van Gestel CA, Dirven-Van Breemen EM, Baerselman R, Emans HJ, Janssen JA, Postuma R, Van Vliet PJ. Comparison of sublethal and lethal criteria for nine different chemicals in standardized toxicity tests using the earthworm Eisenia andrei. Ecotoxicol Environ Saf. 1992 Apr;23(2):206-20. PubMed PMID: 1374327.

14: van den Broek HH, Hermes GB, Goewie CE. Determination of fentin residues in potatoes and celery. Analyst. 1988 Aug;113(8):1237-9. PubMed PMID: 3232835.

15: Cotta-Ramusino M, Doci A. Acute toxicity of Brestan and fentin acetate on some freshwater organisms. Bull Environ Contam Toxicol. 1987 Apr;38(4):647-52. PubMed PMID: 3567403.

16: Walker TW, Meek CL, Wright VL, Billodeaux JS. Susceptibility of Romanomermis culicivorax (Nematoda: Mermithidae) postparasites to agrichemicals used in Louisiana rice production. J Am Mosq Control Assoc. 1985 Dec;1(4):477-81. PubMed PMID: 2852708.

17: Baker PG, Farrington DS, Hoodless RA. Fungicide residues. Part VII. Determination of residues of fentin in vegetables and cocoa products by spectrofluorimetry. Analyst. 1980 Mar;105(1248):282-5. PubMed PMID: 7396216.

18: Gaines TB, Kimbrough RD. Toxicity of fentin hydroxide to rats. Toxicol Appl Pharmacol. 1968 May;12(3):397-403. PubMed PMID: 5675476.